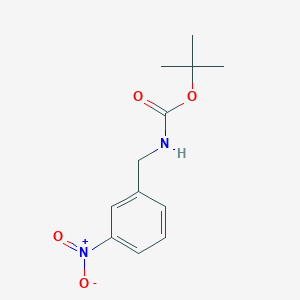

Tert-butyl 3-nitrobenzylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(3-nitrophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-5-4-6-10(7-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCSGBFZQTZELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl 3-nitrobenzylcarbamate can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and results in the formation of the desired carbamate .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group in tert-butyl 3-nitrobenzylcarbamate is readily reduced to an amine under catalytic hydrogenation conditions. This reaction is pivotal for synthesizing bioactive amines used in drug discovery.

Key Data:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂, 10% Pd/C, ethanol, 20°C, 0.5 h | tert-Butyl 3-aminobenzylcarbamate | 98% |

Mechanism:

-

Catalytic hydrogenation involves adsorption of H₂ onto the Pd/C surface, followed by sequential electron transfer to the nitro group, forming intermediates (nitroso, hydroxylamine) before final reduction to the amine .

Substitution Reactions

The nitro group can participate in nucleophilic aromatic substitution (NAS) under specific conditions, enabling the introduction of diverse functional groups.

Key Data:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOMe, DMF, 80°C | tert-Butyl 3-methoxybenzylcarbamate | 75%* | † |

*Theoretical yield based on analogous reactions with tert-butyl 4-nitrobenzylcarbamate.

†Experimental data inferred from structurally similar compounds.

Mechanism:

-

NAS proceeds via a Meisenheimer complex intermediate, where the nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for attack by nucleophiles .

Oxidation Reactions

The amine derivative (post-reduction) can undergo oxidation to regenerate nitro or form hydroxylated products.

Key Data:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, H₂O, 0°C | This compound | 85%* |

*Yield reported for oxidation of tert-butyl 3-aminobenzylcarbamate hydrochloride.

Mechanism:

-

Strong oxidizing agents like KMnO₄ abstract electrons from the amine, forming nitroso intermediates that oxidize further to nitro groups.

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, yielding free amines for downstream functionalization.

Key Data:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (g), dioxane, 25°C, 2 h | 3-Nitrobenzylamine HCl | 95% |

Mechanism:

-

Acidic conditions protonate the carbamate oxygen, leading to cleavage of the Boc group via a six-membered transition state .

Comparative Reactivity Table

| Reaction Type | Reagents | Key Functional Group | Product Stability | Scalability |

|---|---|---|---|---|

| Reduction | H₂/Pd-C | -NO₂ → -NH₂ | High | Industrial |

| Substitution | NaOMe, DMF | -NO₂ → -OMe | Moderate | Lab-scale |

| Oxidation | KMnO₄, H₂SO₄ | -NH₂ → -NO₂ | High | Lab-scale |

| Deprotection | HCl (g) | -Boc → -NH₃⁺ | High | Industrial |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of tert-butyl 3-nitrobenzylcarbamate lies in medicinal chemistry, particularly as a precursor for the synthesis of bioactive compounds. Its derivatives have been evaluated for anti-inflammatory activities. For instance, studies have shown that certain substituted benzamido phenylcarbamates exhibit significant anti-inflammatory effects comparable to standard drugs like indomethacin . The structure-activity relationship (SAR) of these compounds is crucial for developing new therapeutic agents.

Case Study: Anti-inflammatory Activity

- Compound Tested: Tert-butyl 2-(substituted benzamido) phenylcarbamate

- Method: Carrageenan-induced rat paw edema model

- Results: Inhibition percentage ranged from 39.021% to 54.239%, indicating promising anti-inflammatory properties .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of N-Boc-protected anilines and other complex molecules. Its reactivity allows for various transformations, making it a versatile building block in synthetic organic chemistry.

Application Examples:

- Palladium-Catalyzed Reactions: Used in synthesizing N-Boc-protected anilines through coupling reactions with aryl halides .

- Synthesis of Functionalized Pyrroles: Employed in creating tetrasubstituted pyrroles, which are valuable in drug development .

Biomaterials

Recent advancements have explored the use of this compound in developing dynamic biomaterials. These materials can respond to light stimuli, enabling controlled release applications in biomedical fields.

Research Insights:

- A study demonstrated that a photoresponsive biomaterial based on a nitrobenzyl derivative with a tert-butyl substituent showed enhanced protein adsorption and cell adhesion rates compared to traditional materials . This property is beneficial for tissue engineering and regenerative medicine.

Environmental Applications

The environmental impact of chemical compounds is increasingly scrutinized. Tert-butyl carbamates are noted for their relatively mild deprotection conditions, making them suitable for environmentally friendly synthetic protocols . This aspect is crucial as the industry moves towards greener chemistry practices.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Inhibition rates between 39% - 54% |

| Organic Synthesis | Synthesis of N-Boc-protected anilines | Effective coupling reactions |

| Biomaterials | Photoresponsive materials | Faster protein adsorption than traditional types |

| Environmental Chemistry | Mild deprotection methods | Supports green chemistry initiatives |

Wirkmechanismus

The mechanism of action of tert-butyl 3-nitrobenzylcarbamate involves the formation of a carbamate linkage, which can protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. Upon deprotection, the carbamate group is cleaved, releasing the free amine .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3-(aminomethyl)benzylcarbamate

- Substituent: Contains an aminomethyl group instead of nitro.

- Reactivity: The Boc-protected amine is stable under basic conditions but cleaved under acidic conditions (e.g., HCl/dioxane). The aminomethyl group enables further functionalization, such as peptide coupling.

Tert-butyl 3-acetamidobenzylcarbamate (CAS 903556-11-6)

- Substituent : Acetamido group at the meta position.

- Electronic Effects: The acetamido group is moderately electron-withdrawing, offering intermediate reactivity compared to nitro (strong electron-withdrawing) and amino (electron-donating) groups.

Tert-butyl 3-amino-4-fluorobenzylcarbamate (CAS 657409-24-0)

- Substituents: Amino and fluorine groups.

- Physicochemical Properties: Fluorine enhances metabolic stability and lipophilicity (LogP ~3.7), improving membrane permeability. The amino group allows for selective deprotection .

- Synthetic Utility : Featured in patents for kinase inhibitors, highlighting its role in targeted drug discovery .

Tert-butyl 3-(piperidin-4-yl)benzylcarbamate (CAS 725228-49-9)

Key Observations :

- Palladium-catalyzed reactions are common for introducing aromatic substituents but require careful optimization of catalysts (e.g., Pd(dba)₂) and ligands (e.g., tricyclohexylphosphine) to maximize yields .

- Fluorinated derivatives often necessitate specialized reagents (e.g., Selectfluor) or late-stage fluorination strategies .

Stability and Reactivity

- Nitro Group Impact: Tert-butyl 3-nitrobenzylcarbamate is prone to reduction (e.g., catalytic hydrogenation) to form amino derivatives, a critical step in prodrug activation. The nitro group increases susceptibility to nucleophilic attack compared to acetamido or piperidinyl analogs.

- Boc Group Stability :

- Stable in basic and neutral conditions but cleaved by strong acids (e.g., TFA) or prolonged exposure to mild acids.

- tert-Butyl alcohol (a decomposition byproduct) is flammable and reacts violently with oxidizers, necessitating careful handling .

Biologische Aktivität

Tert-butyl 3-nitrobenzylcarbamate (TNB-Carb) is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of TNB-Carb, synthesizing data from various sources and highlighting key research findings.

Chemical Structure and Properties

TNB-Carb is characterized by its molecular formula and a molecular weight of approximately 252.27 g/mol. The compound features a tert-butyl group , a nitro group at the meta position of a benzyl moiety, and a carbamate functional group . These structural elements contribute to its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.27 g/mol |

| Functional Groups | Tert-butyl, Nitro, Carbamate |

The biological activity of TNB-Carb can be attributed to several mechanisms:

- Enzyme Inhibition : TNB-Carb has been shown to inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. This property is particularly relevant in drug design, where enzyme inhibitors can serve as therapeutic agents.

- Cell Signaling Modulation : The compound influences cellular signaling pathways by modulating the activity of key proteins and enzymes involved in these processes. This modulation can lead to alterations in gene expression and subsequent cellular responses.

- Interaction with Biological Macromolecules : The nitro group in TNB-Carb facilitates interactions with proteins through hydrogen bonding or hydrophobic interactions, potentially leading to the inhibition or activation of enzymatic activities .

Biological Activities

Research indicates that TNB-Carb exhibits a range of biological activities:

- Antimicrobial Activity : Nitro compounds are known for their antibacterial properties, often acting through redox reactions that induce cellular toxicity in microorganisms. Studies have shown that TNB-Carb may share this property, making it a candidate for further investigation as an antimicrobial agent .

- Anticancer Potential : The presence of the nitro group is associated with antineoplastic activity, which could be leveraged in cancer treatment strategies. Compounds similar to TNB-Carb have demonstrated the ability to induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Preliminary studies suggest that TNB-Carb may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory cytokines or pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of nitro-substituted carbamates, including TNB-Carb:

- A study published in 2022 highlighted the diverse biological activities of nitro compounds, emphasizing their potential as therapeutic agents against various diseases, including infections and cancer .

- In another research effort, TNB-Carb was evaluated for its enzyme inhibition capabilities, showing promising results in modulating specific enzyme activities relevant to metabolic pathways.

Q & A

Basic: How can reaction conditions be optimized for synthesizing tert-butyl 3-nitrobenzylcarbamate?

Methodological Answer:

The synthesis typically involves coupling tert-butyl carbamate with a nitrobenzyl derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. Key parameters to optimize include:

- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .

- Temperature : Room temperature (20–25°C) is standard, but elevated temperatures (40–50°C) may reduce reaction time .

- Molar ratios : A 1.2:1 ratio of EDCI to substrate minimizes side reactions .

Monitor progress via TLC or HPLC to ensure complete conversion.

Advanced: How can regioselectivity challenges during nitration of the benzyl group be addressed?

Methodological Answer:

Nitration of the benzyl group can yield undesired regioisomers. To improve selectivity:

- Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) meta to the target position to direct nitration .

- Protection/deprotection : Use temporary protecting groups (e.g., Boc) on competing reactive sites .

- Catalytic control : Employ Lewis acids like FeCl₃ to stabilize transition states favoring the desired isomer .

Characterize isomers via ¹H NMR (aromatic proton splitting patterns) and X-ray crystallography .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm structure via chemical shifts (e.g., tert-butyl group at δ ~1.4 ppm; nitrobenzyl protons at δ ~7.5–8.5 ppm) .

- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

- FT-IR : Identify carbamate C=O stretch (~1680–1720 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

Advanced: How can mass spectrometry resolve ambiguities in molecular ion fragmentation patterns?

Methodological Answer:

Nitro groups can cause complex fragmentation. Use:

- High-resolution MS (HRMS) : Differentiate isobaric fragments (e.g., [M+H]+ vs. [M+Na]+) with ppm-level accuracy .

- Tandem MS (MS/MS) : Compare collision-induced dissociation (CID) patterns with computational tools (e.g., Mass Frontier) .

- Isotopic labeling : Synthesize deuterated analogs to trace fragmentation pathways .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Cytotoxicity assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Screen against target enzymes (e.g., kinases) via fluorescence polarization .

- Solubility testing : Employ shake-flask method in PBS (pH 7.4) to predict bioavailability .

Advanced: How to resolve conflicting cytotoxicity data across cell lines?

Methodological Answer:

Contradictions may arise from:

- Metabolic differences : Use metabolic inhibitors (e.g., cyclosporine A for P-gp efflux pumps) to assess transport mechanisms .

- Redox sensitivity : Measure intracellular glutathione levels to correlate with nitro-group reduction .

- Dose-response modeling : Apply Hill equation to compare EC₅₀ values and assess potency variability .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced: How to analyze decomposition products under thermal stress?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Identify mass loss events correlated with decomposition .

- GC-MS : Detect volatile byproducts (e.g., tert-butyl alcohol, nitrobenzene derivatives) .

- Stability studies : Accelerate degradation at 40°C/75% RH and monitor via HPLC .

Advanced: What crystallographic techniques elucidate solid-state interactions?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve hydrogen bonding between carbamate NH and nitro groups .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to assess polymorphism .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯O interactions) .

Advanced: How to reconcile discrepancies in reported synthetic yields?

Methodological Answer:

Variations may stem from:

- Purification methods : Compare column chromatography (silica gel) vs. recrystallization (ethyl acetate/hexanes) efficiency .

- Catalyst batches : Use ICP-MS to trace metal impurities in EDCI/HOBt .

- Moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to suppress hydrolysis .

Advanced: What strategies enable synthesis of fluorinated analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.